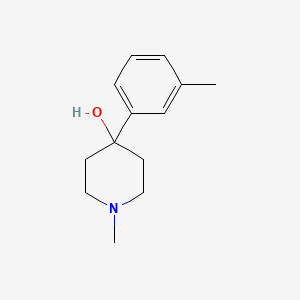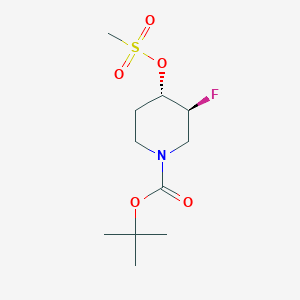
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide is a chemical compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide typically involves the reaction of 2-methylbenzothiazole with propargyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium salt to its corresponding benzothiazoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted benzothiazolium salts.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the benzothiazoline derivative.
科学研究应用
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
1H-Benzimidazolium, 1,3-di-2-propyn-1-yl-, bromide (11): This compound has a similar structure but contains a benzimidazole ring instead of a benzothiazole ring.
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt: Another related compound with different substituents on the benzimidazole ring.
Uniqueness
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide is unique due to its specific substitution pattern and the presence of the propynyl group. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
64225-37-2 |
|---|---|
分子式 |
C11H10BrNS |
分子量 |
268.17 g/mol |
IUPAC 名称 |
2-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C11H10NS.BrH/c1-3-8-12-9(2)13-11-7-5-4-6-10(11)12;/h1,4-7H,8H2,2H3;1H/q+1;/p-1 |
InChI 键 |
LDIQYTLLPVOKCA-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2S1)CC#C.[Br-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

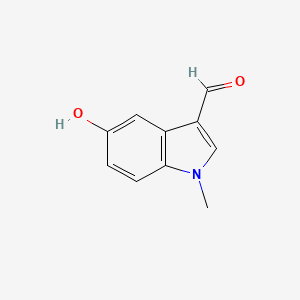
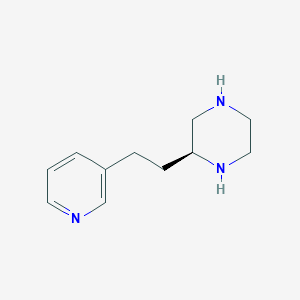
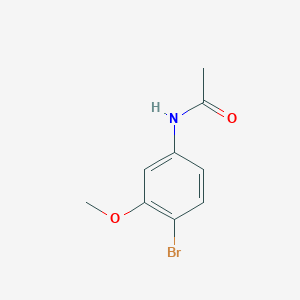
![7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8713209.png)
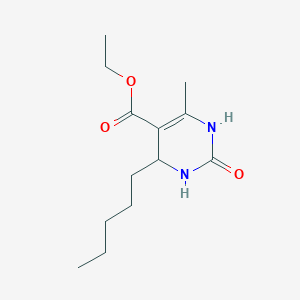
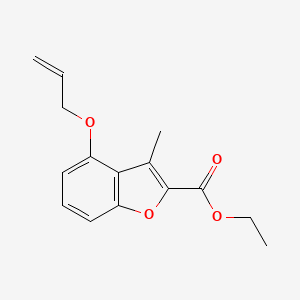
![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)

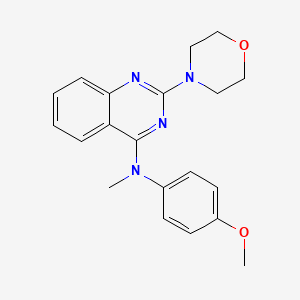
![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)
![3-Vinyl-1-aza-bicyclo[2.2.2]octane](/img/structure/B8713253.png)
